

performance evaluation of asphalt mixtures with different modifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asphalt

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A comprehensive guide to the performance of **asphalt** mixtures enhanced with various modifiers, providing objective comparisons and supporting experimental data for researchers and materials scientists.

Introduction

The modification of **asphalt** binders and mixtures is a critical area of research in pavement engineering, aimed at enhancing the durability and performance of **asphalt** pavements. Modifiers are incorporated to improve resistance to common pavement distresses such as rutting, fatigue cracking, and moisture damage. This guide provides a comparative evaluation of the performance of **asphalt** mixtures with different types of modifiers, supported by experimental data from various studies.

Performance Evaluation of Modified Asphalt Mixtures

The effectiveness of different modifiers is evaluated based on a range of performance indicators. The following tables summarize the quantitative data from studies on some of the most common modifiers: Styrene-Butadiene-Styrene (SBS), Crumb Rubber, and Anti-Stripping Agents.

Table 1: Effect of Styrene-Butadiene-Styrene (SBS) Modification

Performance Parameter	Unmodified Mixture	SBS Modified Mixture	Percentage Improvement	Test Standard
Rutting Resistance				
Rut Depth (mm) at 10,000 passes	4.5	2.8	37.8%	EN 12697-22[1]
Dynamic Stability (passes/mm)	2500	4500	80%	EN 12697-22[1]
Moisture Susceptibility				
Tensile Strength Ratio (TSR) (%)	75	>80	>6.7%	AASHTO T283[2][3]
Indirect Tensile Strength (ITS), Dry (MPa)	0.85	1.05	23.5%	AASHTO T283[1]
Indirect Tensile Strength (ITS), Wet (MPa)	0.64	0.88	37.5%	AASHTO T283[1]
Fatigue Resistance				
Fatigue Life (cycles)	100,000	500,000	400%	4PBBT[4]

Table 2: Effect of Crumb Rubber Modification

Performance Parameter	Unmodified Mixture	Crumb Rubber Modified Mixture	Percentage Improvement	Test Standard
Rutting Resistance				
Rut Depth (mm) at 10,000 passes	4.5	2.2	51.1%	EN 12697-22[1]
Dynamic Stability (passes/mm)	2500	5200	108%	EN 12697-22[1]
Moisture Susceptibility				
Tensile Strength Ratio (TSR) (%)	75	78	4%	AASHTO T283[1]
Indirect Tensile Strength (ITS), Dry (MPa)	0.85	0.95	11.8%	AASHTO T283[1]
Indirect Tensile Strength (ITS), Wet (MPa)	0.64	0.74	15.6%	AASHTO T283[1]

Table 3: Effect of Anti-Stripping Agents (Hydrated Lime and Zycosoil)

Performance Parameter	Unmodified Mixture	Mixture with Hydrated Lime (1.5%)	Mixture with Zycosoil (0.1%)	Test Standard
Moisture Susceptibility				
Tensile Strength Ratio (TSR) (%)	72.4	91.5	88.6	AASHTO T283[2]
Indirect Tensile Strength (ITS), Dry (kPa)	889.5	925.7	910.3	AASHTO T283[2]
Indirect Tensile Strength (ITS), Wet (kPa)	644.1	847.2	806.5	AASHTO T283[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of **asphalt** mixture performance.

Marshall Mix Design

The Marshall method is a widely used procedure for **asphalt** mix design and evaluation.[5]

- **Aggregate and Asphalt Preparation:** Aggregates are dried and sieved into different size fractions. The **asphalt** binder is heated to the specified temperature.
- **Mixing and Compaction:** The heated aggregate and **asphalt** binder are mixed thoroughly. The mixture is then compacted into cylindrical specimens using a Marshall hammer.
- **Stability and Flow Test:** The compacted specimens are brought to a specified temperature (usually 60°C) in a water bath. The Marshall stability (maximum load sustained) and flow (deformation at maximum load) are then determined by loading the specimen in a Marshall testing machine.

Wheel Tracking Test (EN 12697-22)

This test is used to assess the resistance of **asphalt** mixtures to permanent deformation (rutting).[1]

- Specimen Preparation: A slab of **asphalt** mixture is compacted to a specified density.
- Testing Procedure: The specimen is conditioned to a specific temperature (e.g., 60°C). A loaded wheel repeatedly passes over the surface of the slab.
- Data Analysis: The depth of the rut formed by the wheel is measured at regular intervals. The dynamic stability, which represents the number of passes required to create a 1 mm rut depth, is often calculated.[1]

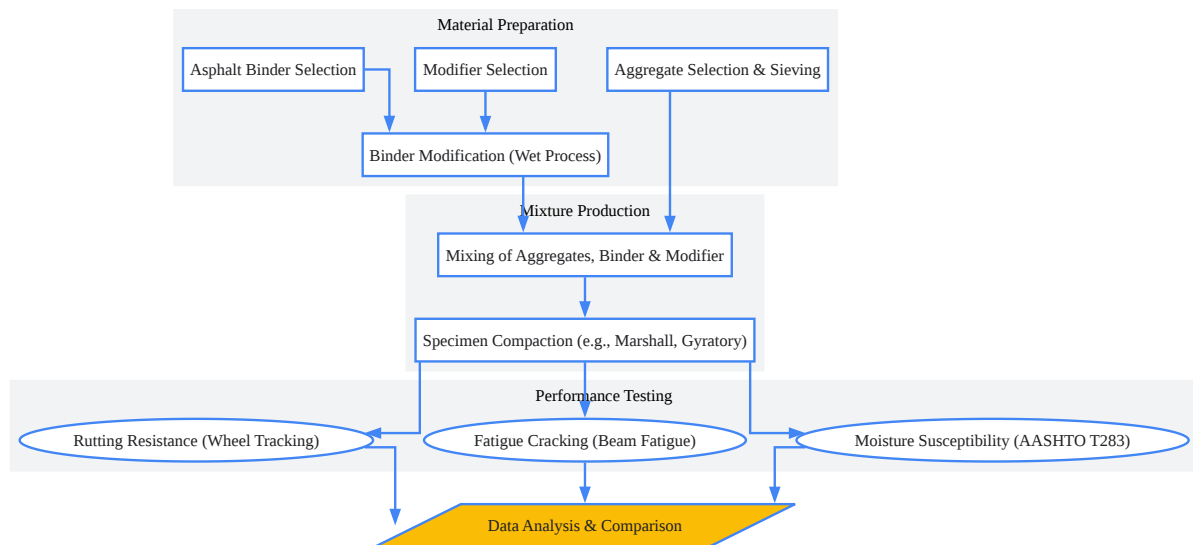
Modified Lottman Test (AASHTO T283)

This test is the most common method for evaluating the moisture susceptibility of **asphalt** mixtures.[1][6]

- Specimen Preparation: A set of compacted **asphalt** specimens is prepared. The set is divided into two subsets: a "dry" subset and a "conditioned" (wet) subset.
- Conditioning: The conditioned subset is subjected to partial vacuum saturation with water, followed by a freeze-thaw cycle (optional), and then a warm-water soaking period.
- Indirect Tensile Strength (ITS) Test: Both the dry and conditioned specimens are tested for their indirect tensile strength at a specified temperature (e.g., 25°C).
- Tensile Strength Ratio (TSR) Calculation: The TSR is calculated as the ratio of the average ITS of the conditioned specimens to the average ITS of the dry specimens, expressed as a percentage. A higher TSR indicates better resistance to moisture damage.[2]

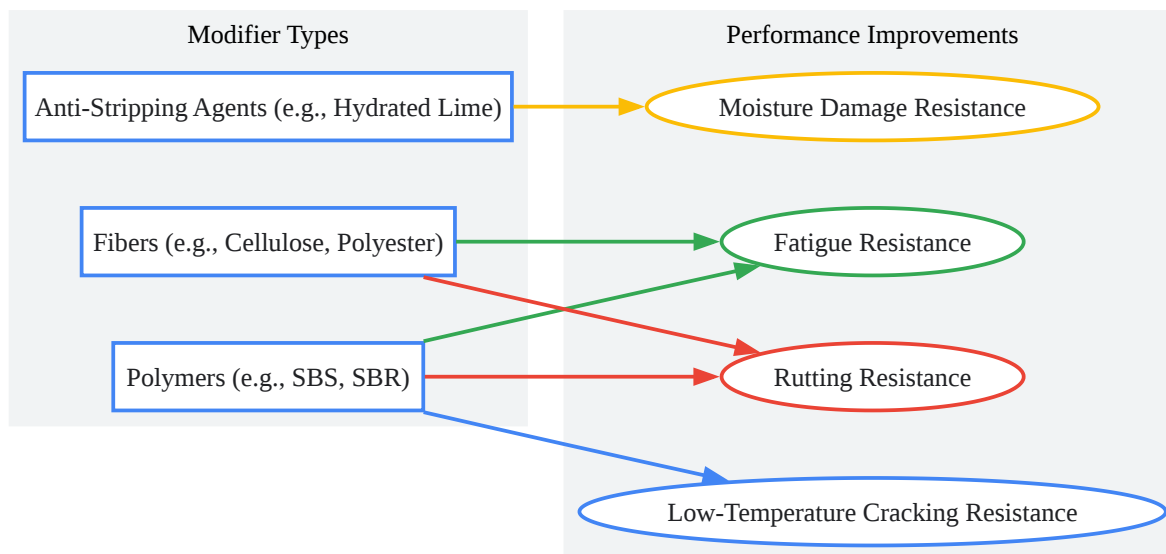
Visualizing Experimental Workflows and Modifier Effects

Diagrams can effectively illustrate complex processes and relationships in **asphalt** mixture evaluation.



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Caption: Experimental workflow for evaluating modified **asphalt** mixtures.



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Caption: Effects of different modifiers on **asphalt** mixture performance.

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- To cite this document: BenchChem. [performance evaluation of asphalt mixtures with different modifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605645#performance-evaluation-of-asphalt-mixtures-with-different-modifiers]

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